Adenosine 5'-triphosphate trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

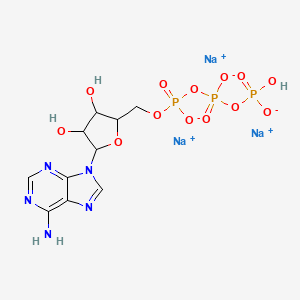

Adenosine 5’-triphosphate trisodium salt is a nucleotide that plays a crucial role in energy transfer within cells. It consists of an adenine base, a ribose sugar, and three phosphate groups. This compound is essential for various biological processes, including cellular respiration, muscle contraction, and biochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 5’-triphosphate trisodium salt can be synthesized through enzymatic methods or chemical synthesis. Enzymatic synthesis involves the use of enzymes such as adenylate kinase and pyruvate kinase to catalyze the formation of adenosine 5’-triphosphate from adenosine diphosphate and inorganic phosphate. Chemical synthesis involves the phosphorylation of adenosine monophosphate using phosphorylating agents like phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods: Industrial production of adenosine 5’-triphosphate trisodium salt often involves microbial fermentation. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae are genetically engineered to overproduce adenosine 5’-triphosphate, which is then extracted and purified .

Chemical Reactions Analysis

Types of Reactions: Adenosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water and enzymes like ATPases, resulting in the formation of adenosine diphosphate and inorganic phosphate.

Phosphorylation: Adenosine 5’-triphosphate can donate its phosphate groups to other molecules in the presence of kinases.

Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of reactive oxygen species.

Major Products Formed:

Hydrolysis: Adenosine diphosphate and inorganic phosphate.

Phosphorylation: Various phosphorylated intermediates and adenosine diphosphate.

Oxidation: Reactive oxygen species and oxidized nucleotides.

Scientific Research Applications

Biochemical Research Applications

ATP serves as a substrate for numerous biochemical reactions and is integral in various cellular processes. Its applications include:

- Enzyme Activity Studies : ATP is widely used as a substrate in assays to study enzyme kinetics and activity. For instance, ATP-dependent enzymes such as kinases and ATPases utilize ATP to catalyze biochemical reactions.

- Cell Signaling : ATP acts as a signaling molecule in purinergic signaling pathways. It is involved in the activation of purinergic receptors that mediate various physiological responses.

- Metabolic Studies : ATP levels are often measured to assess cellular metabolism and energy status in different biological systems.

Table 1: Key Biochemical Applications of ATP

| Application Type | Description | Example Use Case |

|---|---|---|

| Enzyme Activity Assays | Substrate for enzyme kinetics studies | Kinase assays |

| Cell Signaling | Mediator in purinergic signaling | Activation of P2 receptors |

| Metabolic Energy Assessment | Measurement of ATP levels to evaluate metabolism | Cellular respiration studies |

Clinical Applications

ATP's role extends into clinical settings, where it has been investigated for various therapeutic benefits:

- Muscle Performance Enhancement : Research indicates that oral supplementation of ATP may enhance muscular adaptations during resistance training. A study demonstrated that participants who supplemented with 400 mg of ATP showed improved strength retention during overreaching cycles compared to placebo groups, suggesting its potential in sports nutrition .

- In Vitro Fertilization (IVF) : Extracellular ATP treatment has been shown to improve sperm motility and fertilizing capability during IVF procedures. Studies indicate that ATP treatment enhances sperm performance, leading to higher rates of successful fertilization .

Table 2: Clinical Applications of ATP

| Application Area | Description | Key Findings |

|---|---|---|

| Sports Nutrition | Enhances muscle performance | Improved strength retention in athletes |

| Reproductive Medicine | Improves sperm motility in IVF | Increased fertilization rates |

Pharmacological Applications

ATP has been explored for its pharmacological properties:

- Pain Management : As a purinergic agonist, ATP can modulate pain pathways and has been studied for its analgesic effects.

- Cellular Protection : Research suggests that ATP may play a role in protecting cells from apoptosis under stress conditions, making it a candidate for therapeutic interventions in neurodegenerative diseases.

Table 3: Pharmacological Applications of ATP

| Application Type | Description | Research Insights |

|---|---|---|

| Pain Management | Modulates pain pathways | Potential analgesic effects |

| Cellular Protection | Protects against apoptosis | Neuroprotective properties |

Molecular Biology Applications

In molecular biology, ATP is essential for various techniques:

- Polymerase Chain Reaction (PCR) : ATP is utilized in the synthesis of nucleic acids during PCR processes.

- Cell Culture : It is commonly added to cell culture media to support cell growth and metabolism.

Table 4: Molecular Biology Applications of ATP

| Application Type | Description | Example Use Case |

|---|---|---|

| PCR | Essential for nucleic acid synthesis | Amplification of DNA |

| Cell Culture | Supports cell growth and metabolism | Maintenance of mammalian cell lines |

Mechanism of Action

Adenosine 5’-triphosphate trisodium salt exerts its effects by acting as a primary energy carrier in cells. It transfers energy by hydrolyzing its high-energy phosphate bonds, releasing energy that is used to drive various cellular processes. The compound interacts with molecular targets such as ATPases, kinases, and adenylate cyclase, which are involved in energy metabolism, signal transduction, and cellular regulation .

Comparison with Similar Compounds

Adenosine diphosphate (ADP): Similar structure but with two phosphate groups.

Adenosine monophosphate (AMP): Contains only one phosphate group.

Guanosine triphosphate (GTP): Similar structure but with guanine instead of adenine.

Uniqueness: Adenosine 5’-triphosphate trisodium salt is unique due to its role as the primary energy currency in cells. Unlike other nucleotides, it has three phosphate groups, which allows it to store and transfer more energy. Its ability to participate in a wide range of biochemical reactions makes it indispensable for cellular function .

Properties

Molecular Formula |

C10H13N5Na3O13P3 |

|---|---|

Molecular Weight |

573.13 g/mol |

IUPAC Name |

trisodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3 |

InChI Key |

VGTKNLQPBHGQOU-UHFFFAOYSA-K |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.